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Compound of Interest

Compound Name: 3-Chloro-4-nitrobenzoyl chloride

Cat. No.: B2658192 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

3-Chloro-4-nitrobenzoyl chloride (C₇H₃Cl₂NO₃), a key intermediate in the synthesis of

pharmaceuticals and other fine chemicals.[1] This document is intended for researchers,

scientists, and professionals in drug development who require a deep understanding of the

structural characterization of this molecule through Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited

availability of experimentally acquired spectra in public databases, this guide leverages high-

quality predicted data, interpreted with field-proven insights and compared with data from

structurally related compounds to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview
3-Chloro-4-nitrobenzoyl chloride is an aromatic acyl chloride characterized by a benzene

ring substituted with a chloro group, a nitro group, and a benzoyl chloride functional group. The

relative positions of these substituents (chloro at position 3 and nitro at position 4) create a

specific electronic environment that dictates its reactivity and results in a unique spectroscopic

fingerprint.

Molecular Properties Summary
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Property Value Source

IUPAC Name
3-chloro-4-nitrobenzoyl

chloride
PubChem[2]

CAS Number 55737-29-6 PubChem[2]

Molecular Formula C₇H₃Cl₂NO₃ PubChem[2]

Molecular Weight 220.01 g/mol PubChem[2]

Monoisotopic Mass 218.9489983 Da PubChem[2]

To fully elucidate the structure of 3-Chloro-4-nitrobenzoyl chloride, a combination of

spectroscopic techniques is essential. ¹H and ¹³C NMR provide information about the carbon-

hydrogen framework, IR spectroscopy identifies the functional groups present, and mass

spectrometry reveals the molecular weight and fragmentation pattern.

Caption: Chemical structure of 3-Chloro-4-nitrobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

providing information about the chemical environment of atomic nuclei. For 3-Chloro-4-
nitrobenzoyl chloride, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloro-4-nitrobenzoyl chloride is expected to show three signals

in the aromatic region, corresponding to the three protons on the benzene ring. The chemical

shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects

of the nitro, chloro, and benzoyl chloride groups.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum of a compound like 3-Chloro-4-
nitrobenzoyl chloride would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of

solvent is critical as it can influence chemical shifts.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment

would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and integrating the signals.

Predicted ¹H NMR Data (in CDCl₃)

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.2 - 8.4 d ~2

H-5 7.8 - 8.0 dd ~8, ~2

H-6 8.0 - 8.2 d ~8

Interpretation:

H-2: This proton is ortho to the benzoyl chloride group and meta to the chloro group. It is

expected to appear as a doublet due to coupling with H-6. Its downfield shift is due to the

deshielding effect of the adjacent carbonyl group.

H-6: This proton is ortho to the nitro group and meta to the benzoyl chloride group. It will

appear as a doublet due to coupling with H-5. The strong electron-withdrawing nature of the

nitro group causes a significant downfield shift.

H-5: This proton is situated between two protons (H-2 and H-6) and will therefore appear as

a doublet of doublets due to coupling with both.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the low natural abundance of the ¹³C isotope, a greater number of scans is typically required

compared to ¹H NMR.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)

C=O 167 - 169

C-4 (C-NO₂) 150 - 152

C-1 (C-COCl) 138 - 140

C-3 (C-Cl) 135 - 137

C-6 131 - 133

C-2 128 - 130

C-5 124 - 126

Interpretation:

Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is expected to be the most

downfield signal due to the strong deshielding effect of the attached oxygen and chlorine

atoms.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. The carbons directly attached to the electron-withdrawing nitro (C-4)

and chloro (C-3) groups, as well as the carbon attached to the benzoyl chloride group (C-1),

are expected to be shifted downfield. The remaining aromatic carbons (C-2, C-5, and C-6)

will appear at relatively upfield positions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Experimental Protocol: Acquiring IR Spectra

For a solid sample like 3-Chloro-4-nitrobenzoyl chloride, a common method for obtaining an

IR spectrum is using a Potassium Bromide (KBr) pellet:

Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry

KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent pellet.

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the

spectrum.

Predicted Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (acid chloride) 1780 - 1740 Strong

NO₂ (asymmetric stretch) 1570 - 1500 Strong

NO₂ (symmetric stretch) 1370 - 1300 Strong

C=C (aromatic) 1600 - 1450 Medium to Weak

C-Cl 800 - 600 Strong

Interpretation:

C=O Stretch: A strong absorption band in the region of 1780-1740 cm⁻¹ is a characteristic

feature of the carbonyl group in an acid chloride. This is typically at a higher wavenumber

than the carbonyl stretch in other carboxylic acid derivatives.

NO₂ Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric

stretch between 1570-1500 cm⁻¹ and a symmetric stretch between 1370-1300 cm⁻¹.

Aromatic C=C Stretches: Several bands of medium to weak intensity in the 1600-1450 cm⁻¹

region are indicative of the aromatic ring.
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C-Cl Stretch: A strong absorption in the fingerprint region (below 1000 cm⁻¹) can be

attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight of a compound and its fragmentation pattern,

which can aid in structural elucidation.

Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively

small, volatile molecules.

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam,

leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

Fragmentation: The molecular ion, being a radical cation, can undergo fragmentation to

produce smaller, charged fragments.

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a

mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI)

m/z Ion

219/221/223 [M]⁺• (Molecular Ion)

184/186 [M-Cl]⁺

154/156 [M-Cl-NO]⁺

126/128 [M-Cl-NO₂]⁺
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Interpretation:

Molecular Ion Peak: The molecular ion peak is expected at m/z 219 (for ³⁵Cl₂) and 221 (for

³⁵Cl³⁷Cl) and 223 (for ³⁷Cl₂), reflecting the isotopic distribution of chlorine. The relative

intensities of these peaks will depend on the natural abundance of the chlorine isotopes.

Fragmentation Pattern: The most likely initial fragmentation is the loss of the chlorine atom

from the benzoyl chloride group to form a stable acylium ion at m/z 184/186. Subsequent

fragmentations may involve the loss of the nitro group (as NO or NO₂) from the aromatic

ring.

Predicted Mass Spectrometry Fragmentation of 3-Chloro-4-nitrobenzoyl chloride

C₇H₃Cl₂NO₃

m/z = 219/221/223

[M-Cl]⁺
m/z = 184/186

- Cl

[M-Cl-NO]⁺
m/z = 154/156

- NO

[M-Cl-NO₂]⁺
m/z = 126/128

- NO₂

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 3-Chloro-4-nitrobenzoyl chloride in EI-MS.

Conclusion
The structural elucidation of 3-Chloro-4-nitrobenzoyl chloride can be confidently achieved

through a combined application of NMR, IR, and MS techniques. While experimental data is

not widely available, the predicted spectra, interpreted in the context of fundamental

spectroscopic principles and data from analogous compounds, provide a robust and reliable

characterization of this important chemical intermediate. This guide serves as a valuable
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resource for scientists and researchers, enabling them to verify the identity and purity of 3-
Chloro-4-nitrobenzoyl chloride in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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